1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride
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Overview
Description
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with appropriate amine derivatives under controlled conditions. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-chloropropane-1-amine in the presence of a base, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.
Material Science: It is used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole: A closely related compound with similar structural features.
1-methyl-1H-1,2,4-triazol-3-amine: Another triazole derivative with different substituents.
4-methyl-4H-1,2,4-triazole-3-thiol: A sulfur-containing triazole compound.
Uniqueness
1-(4-methyl-4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific amine substituent and dihydrochloride salt form, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H14Cl2N4 |
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Molecular Weight |
213.11 g/mol |
IUPAC Name |
1-(4-methyl-1,2,4-triazol-3-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-9-8-4-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H |
InChI Key |
HYTFPMSZKKPEJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NN=CN1C)N.Cl.Cl |
Origin of Product |
United States |
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